

assessing the atom economy of reactions using tert-butyl methyl sulfoxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

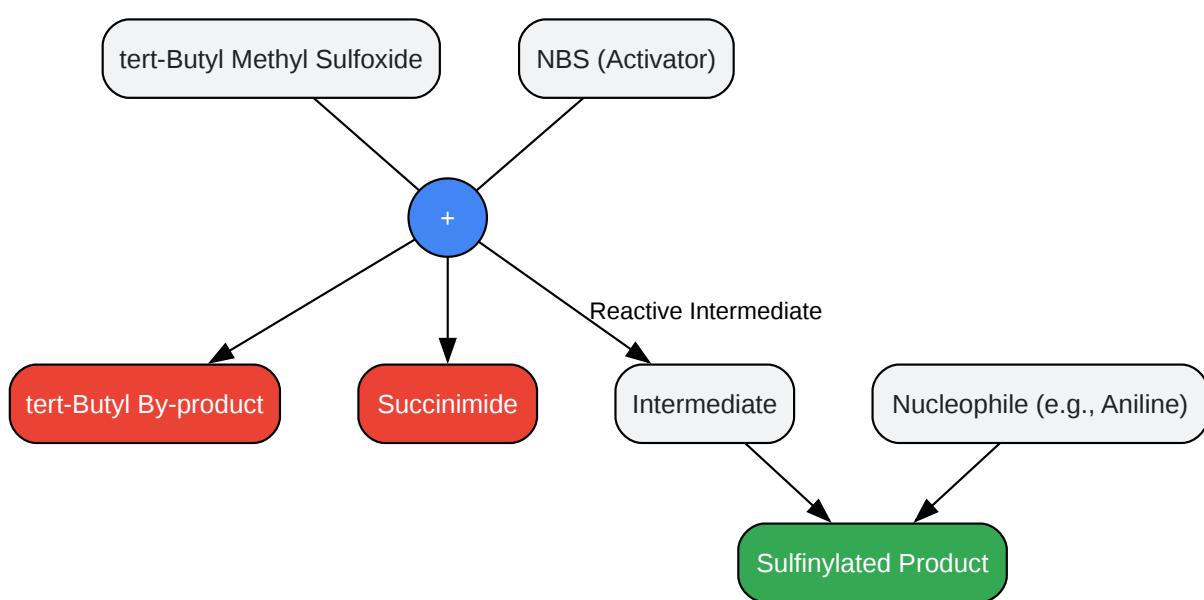
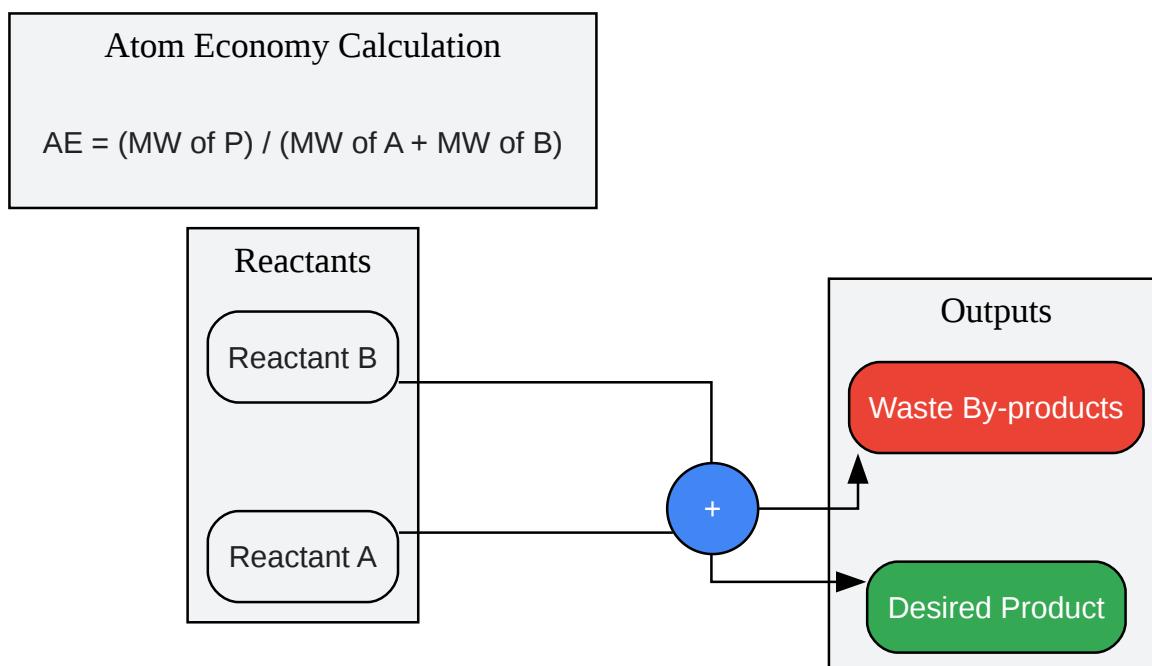
Compound Name: *tert-Butyl methyl sulfoxide*

Cat. No.: B084855

[Get Quote](#)

A Comparative Guide to the Atom Economy of Reactions Utilizing **Tert-Butyl Methyl Sulfoxide**

As Senior Application Scientists, our goal extends beyond merely executing chemical transformations; we aim to design and implement processes that are efficient, sustainable, and inherently safer. The principles of green chemistry provide a crucial framework for this endeavor, with atom economy standing out as a fundamental metric for evaluating the intrinsic efficiency of a reaction.^[1] This guide provides an in-depth assessment of reactions involving **tert-butyl methyl sulfoxide** (TBMS), comparing its performance and atom economy against established alternatives, particularly in the context of oxidation reactions.



The Principle of Atom Economy: A Foundation for Greener Synthesis

Introduced by Barry Trost, atom economy offers a foundational metric for assessing the "greenness" of a chemical reaction.^[2] It moves beyond simple reaction yield to ask a more profound question: How many of the atoms from the reactants are incorporated into the desired final product?^{[1][3]} A low atom economy signifies the generation of significant waste in the form of by-products, even if the reaction yield is high.^[4]

The calculation is straightforward:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100^{[1][5]}

It's a theoretical value that deliberately ignores yield and excess reagents to provide a clear measure of a reaction's intrinsic efficiency.[\[2\]](#) While other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by including solvents, excess reagents, and yield, atom economy remains the starting point for designing fundamentally less wasteful chemistry.[\[6\]](#)[\[7\]](#)[\[8\]](#)

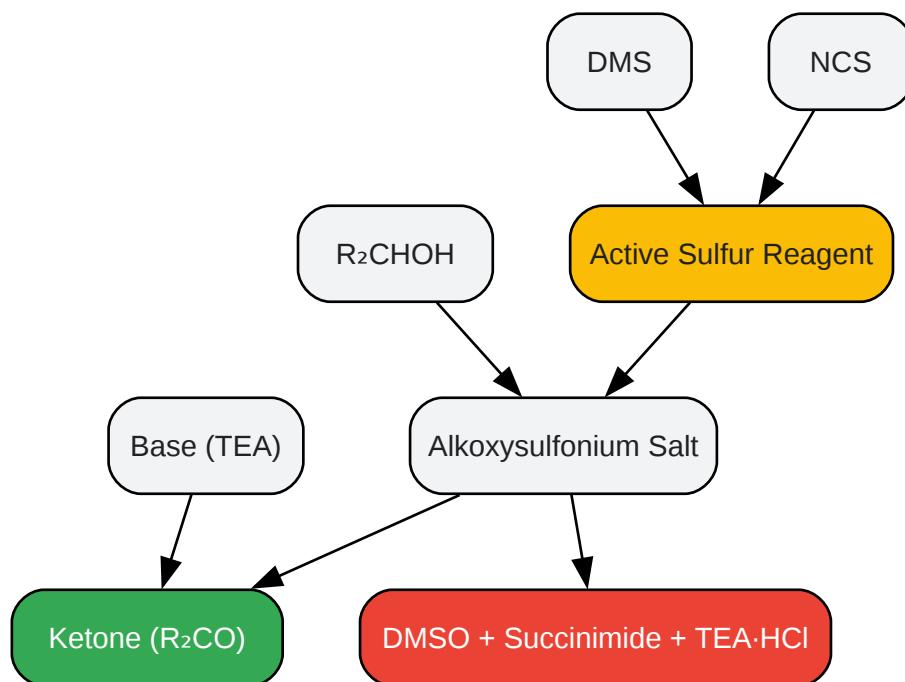
[Click to download full resolution via product page](#)

Caption: Workflow for TBMS activation and subsequent reaction.

Comparative Analysis: DMSO-Based Alcohol Oxidations

To contextualize the atom economy of TBMS reactions, we will compare it to the most common alternatives for a functionally related class of transformations: the oxidation of secondary alcohols to ketones using activated DMSO. For this comparison, we will analyze the oxidation of 2-propanol to acetone.

Desired Transformation: $\text{C}_3\text{H}_8\text{O}$ (2-Propanol) \rightarrow $\text{C}_3\text{H}_6\text{O}$ (Acetone) + H_2


Corey-Kim Oxidation

This method utilizes dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) to generate the active oxidant, followed by the addition of a base like triethylamine (TEA). [9][10] Reaction: $\text{C}_3\text{H}_8\text{O} + \text{C}_2\text{H}_6\text{S}$ (DMS) + $\text{C}_4\text{H}_4\text{ClNO}_2$ (NCS) + $\text{C}_6\text{H}_{15}\text{N}$ (TEA) \rightarrow $\text{C}_3\text{H}_6\text{O}$ (Acetone) + $\text{C}_2\text{H}_6\text{SO}$ (DMSO) + $\text{C}_4\text{H}_5\text{NO}_2$ (Succinimide) + $\text{C}_6\text{H}_{16}\text{CIN}$ (TEA·HCl)

Compound	Formula	Molecular Weight (g/mol)
<hr/>		
Reactants		
2-Propanol	$\text{C}_3\text{H}_8\text{O}$	60.10
Dimethyl sulfide (DMS)	$\text{C}_2\text{H}_6\text{S}$	62.13
N-Chlorosuccinimide (NCS)	$\text{C}_4\text{H}_4\text{ClNO}_2$	133.54
Triethylamine (TEA)	$\text{C}_6\text{H}_{15}\text{N}$	101.19
Total Reactant MW	356.96	
<hr/>		
Desired Product		
Acetone	$\text{C}_3\text{H}_6\text{O}$	58.08
<hr/>		

Atom Economy Calculation: % AE = $(58.08 / 356.96) * 100 = 16.3\%$

The atom economy is very low, primarily due to the high molecular weight of the reagents (NCS, TEA) that are not incorporated into the final product but are converted into stoichiometric by-products. [11]

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Corey-Kim Oxidation.

Swern Oxidation

The Swern oxidation is perhaps the most widely used DMSO-based method, employing oxalyl chloride or trifluoroacetic anhydride as the activator. [12][13] Reaction: C₃H₈O + C₂H₆SO (DMSO) + C₂Cl₂O₂ (Oxalyl Chloride) + 2 C₆H₁₅N (TEA) → C₃H₆O (Acetone) + C₂H₆S (DMS) + CO + CO₂ + 2 C₆H₁₆CIN (TEA·HCl)

Compound	Formula	Molecular Weight (g/mol)
<hr/>		
Reactants		
2-Propanol	C ₃ H ₈ O	60.10
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ SO	78.13
Oxalyl Chloride	C ₂ Cl ₂ O ₂	126.93
Triethylamine (TEA) (2 eq.)	2 x C ₆ H ₁₅ N	202.38
Total Reactant MW	467.54	
<hr/>		
Desired Product		
Acetone	C ₃ H ₆ O	58.08
<hr/>		

Atom Economy Calculation: % AE = (58.08 / 467.54) * 100 = 12.4%

The Swern oxidation has an even lower atom economy due to the use of two equivalents of the base and the decomposition of the activator into gaseous by-products (CO and CO₂). [14] A significant drawback is the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide, requiring reactions to be performed in a well-ventilated fume hood at cryogenic temperatures (-78 °C). [12][13]

Pfitzner-Moffatt Oxidation

This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the DMSO. [15][16] Reaction: C₃H₈O + C₂H₆SO (DMSO) + C₁₃H₂₂N₂ (DCC) → C₃H₆O (Acetone) + C₂H₆S (DMS) + C₁₃H₂₄N₂O (DCU)

Compound	Formula	Molecular Weight (g/mol)
<hr/>		
Reactants		
2-Propanol	C ₃ H ₈ O	60.10
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ SO	78.13
Dicyclohexylcarbodiimide (DCC)	C ₁₃ H ₂₂ N ₂	206.33
Total Reactant MW	344.56	
<hr/>		
Desired Product		
Acetone	C ₃ H ₆ O	58.08
<hr/>		

Atom Economy Calculation: % AE = (58.08 / 344.56) * 100 = 16.9%

The Pfitzner-Moffatt oxidation has a slightly better atom economy than the Swern and Corey-Kim variants. However, it produces dicyclohexylurea (DCU) as a solid by-product that can be difficult to remove from the reaction mixture, complicating purification. [15][17]

Data Summary and Comparative Assessment

Reaction / Method	Primary Reagents	Key By-products	Atom Economy (%)	Key Considerations
TBMS Sulfinamide Synthesis	TBMS, NBS, Aniline	Succinimide, t-BuBr	39.7%	Low AE due to leaving group; useful for specific sulfinylations.
Corey-Kim Oxidation	Alcohol, DMS, NCS, TEA	DMSO, Succinimide, TEA·HCl	16.3%	Can operate at higher temps than Swern (-25 °C); risk of chlorination. [9]
Swern Oxidation	Alcohol, DMSO, (COCl) ₂ , TEA	DMS, CO, CO ₂ , TEA·HCl	12.4%	Widely used, mild; requires cryogenic temps; produces toxic/malodorous gas. [12][13]
Pfitzner-Moffatt Oxidation	Alcohol, DMSO, DCC	DMS, Dicyclohexylurea (DCU)	16.9%	Operates at room temp; solid by-product complicates workup. [15][17]

Experimental Protocol: The Corey-Kim Oxidation of a Secondary Alcohol

This protocol provides a representative procedure for the oxidation of a generic secondary alcohol to a ketone.

Materials:

- N-Chlorosuccinimide (NCS), freshly recrystallized

- Dimethyl sulfide (DMS), dry
- Secondary Alcohol (Substrate)
- Triethylamine (TEA), dry
- Toluene, anhydrous
- Water, deionized
- Diethyl ether
- Sodium sulfate, anhydrous

Procedure: [10] 1. Suspend freshly recrystallized NCS (2.0 eq) in anhydrous toluene (approx. 12 mL per mmol of alcohol) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. 2. Cool the suspension to 0 °C in an ice bath. 3. Slowly add dry DMS (2.4 eq) to the stirred suspension. 4. Cool the resulting solution to –20 °C and stir for 40 minutes to allow for the formation of the active electrophilic sulfur species. 5. In a separate flask, dissolve the alcohol (1.0 eq) in anhydrous toluene (approx. 10 mL per mmol of alcohol). 6. Add the alcohol solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at or below –20 °C. 7. Stir the mixture at –20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. 8. Add dry TEA (4.0 eq) to the reaction mixture. 9. Remove the cooling bath and allow the mixture to warm to ambient temperature, stirring for 20 minutes. 10. Quench the reaction by adding water and diethyl ether. Stir the biphasic mixture vigorously for 5 minutes. 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. 12. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product, which can be purified by standard methods (e.g., column chromatography).

Conclusion and Future Outlook

This guide demonstrates that while **tert-butyl methyl sulfoxide** is a valuable reagent for specific synthetic transformations, its applications involving the loss of the tert-butyl group are inherently atom-uneconomical. A comparative analysis with classic DMSO-based oxidations reveals that these established methods, while synthetically powerful, also suffer from poor atom

economy. The large molecular weight of activating agents and bases contributes significantly to the mass of by-products.

For researchers, scientists, and drug development professionals, these findings underscore the importance of critically evaluating reactions beyond their yield. The pursuit of greener chemistry necessitates the development of catalytic oxidation methods that minimize or eliminate the use of stoichiometric reagents. Future research will continue to focus on catalytic systems using benign terminal oxidants like molecular oxygen or hydrogen peroxide, which offer the promise of vastly improved atom economy and a more sustainable approach to chemical synthesis.

References

- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry —which are the best? *Green Chemistry*, 4(6), 521-527.
- Wikipedia contributors. (n.d.). Green chemistry metrics. In Wikipedia.
- American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics. ACS.org.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Introduction to Green Metrics. acsgcipr.org.
- MDPI. (2022). Green Chemistry Metrics, A Review. mdpi.com.
- Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. *Journal of Chemical and Pharmaceutical Research*, 17(1), 01-09.
- University of Scranton. (n.d.). Organic Chemistry Module. scranton.edu.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Wikipedia contributors. (n.d.).
- Eres, S., & Ghadouani, A. (2018). Atom Economy and Yield of Synthesis Sequences.
- Alfa Chemistry. (n.d.).
- NROChemistry. (n.d.).
- Benchchem. (n.d.). **tert-Butyl methyl sulfoxide**. benchchem.com.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfanyl Containing Compounds. *Organic Letters*, 17(21), 5396-5399.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Grokipedia. (n.d.).
- Wikipedia contributors. (n.d.).
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfanyl Containing Compounds.
- Wikipedia contributors. (n.d.).
- Organic Chemistry Portal. (n.d.).

- Deshmukh, A. R., et al. (2021). Application of DMSO as "oxidant" in organic synthesis! x-mol.com.
- University of Rochester. (n.d.).
- Chem-Station. (2014). Pfitzner-Moffatt Oxidation.
- Alfa Chemistry. (n.d.).
- SynArchive. (n.d.).
- Wiley Online Library. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. masterorganicchemistry.com.
- Wikipedia contributors. (n.d.). Dimethyl sulfoxide. In Wikipedia.
- Royal Society of Chemistry. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jocpr.com [jocpr.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 6. acs.org [acs.org]
- 7. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Green Chemistry Metrics, A Review [mdpi.com]
- 9. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 10. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 11. Me2S/NCS Corey – Kim oxidation - Wordpress [reagents.acsgcipr.org]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcpr.org]
- 15. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [assessing the atom economy of reactions using tert-butyl methyl sulfoxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084855#assessing-the-atom-economy-of-reactions-using-tert-butyl-methyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com